molecular formula C14H15FO2 B1466447 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1482714-93-1

2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1466447
CAS RN: 1482714-93-1
M. Wt: 234.27 g/mol
InChI Key: FIISWXQEHKQDGD-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C14H15FO2 and a molecular weight of 234.27 . It belongs to the class of spirocyclic compounds, which are unique in their structure as they contain two or more rings that share one common atom.


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid” has been demonstrated. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid” is characterized by a spiro[3.3]heptane core with a 4-fluorophenyl group and a carboxylic acid group . The canonical SMILES representation of the molecule is C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.27 and a molecular formula of C14H15FO2 . It has a complexity of 319, a topological polar surface area of 37.3Ų, and an XLogP3 of 3.3 . It has 17 heavy atoms, 3 hydrogen bond acceptors, and 1 hydrogen bond donor .

Scientific Research Applications

Synthesis of Optically Active Polyamides

The compound serves as a precursor for synthesizing optically active polyamides. These polymers, derived from spiro[3.3]heptane-2,6-dicarboxylic acid, exhibit unique optical rotation and electronic absorption properties, making them suitable for applications in asymmetric catalysis and the development of photo- and electroactive materials .

Creation of Polyesters with Ordered Conformation

Due to the inherent twisting of the cyclobutane rings in the spiro[3.3]heptane structure, polyesters made from this compound can adopt ordered conformations. This feature is particularly interesting for materials science, where the conformational rigidity can lead to novel properties in the resulting polymers .

Development of Non-Aromatic Terephthalic Acid Isosteres

Spiro[3.3]heptane-2,6-dicarboxylic acid, a relative of the compound , has been explored as a non-aromatic isostere for terephthalic acid. The rigid spirocyclic backbone offers greater steric bulk, which can influence pore chemistry and control interpenetration in crystalline structures .

Future Directions

The use of spiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids has been demonstrated for the first time . This suggests that “2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid” and similar compounds could have potential applications in the field of medicinal chemistry, particularly in the design of new drugs .

properties

IUPAC Name

2-(4-fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO2/c15-11-4-2-10(3-5-11)14(12(16)17)8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIISWXQEHKQDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid

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